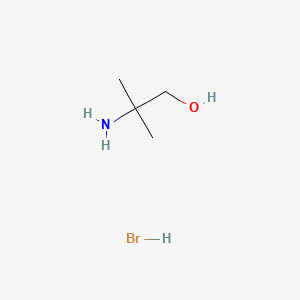

2-Amino-2-methylpropan-1-ol hydrobromide

Description

Historical Context and Evolution of Research on 2-Amino-2-methylpropan-1-ol and its Salts

Research into 2-amino-2-methylpropan-1-ol, also known as AMP, began with its synthesis and initial characterization. chemicalbook.com Over the years, its utility as a buffer, emulsifying agent, and in chemical synthesis has been well-established. atamanchemicals.comchemicalbook.com The formation of its salts, including the hydrochloride and nitrate, has been a natural progression of this research, often aimed at modifying its physical properties for specific applications. medchemexpress.comchemicalbook.com For instance, the hydrochloride salt is noted to be less toxic than the free base. chemicalbook.com While the hydrobromide salt is a logical extension of this chemical family, it has not garnered the same level of specific academic or industrial attention as other forms of the compound. The synthesis of AMP itself can be achieved through various methods, including the hydrogenation of 2-aminoisobutyric acid or its esters. wikipedia.org The formation of the hydrobromide salt would theoretically involve a straightforward acid-base reaction between AMP and hydrobromic acid. noaa.gov

Significance of 2-Amino-2-methylpropan-1-ol Hydrobromide as a Chemical Entity in Academic Studies

The significance of this compound in academic studies is primarily as a representative of the broader class of amino alcohol salts. Research on related salts, such as the carbamate (B1207046), has provided insights into crystal structures and electronic properties, which could be extrapolated to understand the hydrobromide form. rsc.org The study of such salts is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictates the supramolecular arrangement in the solid state. researchgate.net While specific studies on the hydrobromide are scarce, its existence is noted in chemical databases, indicating its availability for research purposes.

Below is a table of physicochemical properties for the parent compound, 2-amino-2-methylpropan-1-ol, which serves as a baseline for understanding the properties of its salts.

| Property | Value |

| Molecular Formula | C4H11NO |

| Molar Mass | 89.14 g/mol |

| Melting Point | 30–31 °C |

| Boiling Point | 165.5 °C |

| Density | 0.934 g/cm³ |

| Solubility in water | Miscible |

Note: Specific experimental data for this compound is not widely available.

Overview of Key Research Areas in 2-Amino-2-methylpropan-1-ol Chemistry

The research landscape of 2-amino-2-methylpropan-1-ol is diverse and provides a framework for potential applications of its hydrobromide salt. Key areas of investigation include:

Carbon Dioxide Capture: AMP is recognized as a promising candidate for post-combustion CO2 capture due to its high absorption capacity and resistance to degradation. chemicalbook.comnih.gov The study of its salts is relevant in understanding the reaction mechanisms and the stability of the resulting carbamates.

Buffer Solutions: Due to its amine group, AMP is an effective buffer in various chemical and biological systems. atamanchemicals.com Its salts, including the hydrobromide, would also function as components of buffer systems.

Organic Synthesis: AMP serves as a precursor in the synthesis of numerous organic compounds, including oxazolines and 2,2-dimethylaziridine (B1330147). atamanchemicals.comwikipedia.org The hydrobromide salt could potentially be used as a more stable, solid form of the amine for certain synthetic applications.

Corrosion Inhibition: Amines and their salts are known to act as corrosion inhibitors. Research has been conducted on the use of AMP in preventing the corrosion of boiler steel pipes. researchgate.net

Properties

IUPAC Name |

2-amino-2-methylpropan-1-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.BrH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCCNFKBRVGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606773 | |

| Record name | 2-Amino-2-methylpropan-1-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23551-87-3 | |

| Record name | NSC139955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-methylpropan-1-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-methyl-1-propanol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 Methylpropan 1 Ol and Its Hydrobromide Salt

Established Synthetic Pathways for 2-Amino-2-methylpropan-1-ol

Several well-established routes exist for the synthesis of 2-Amino-2-methylpropan-1-ol, utilizing a range of precursor materials and reaction types. These pathways have been developed and refined over time for both laboratory-scale and industrial production.

One effective method for the production of 2-Amino-2-methylpropan-1-ol is through the catalytic hydrogenation of 2-aminoisobutyric acid or its corresponding alkyl esters. chemistrysteps.com This process involves the reduction of the carboxylic acid or ester functional group to a primary alcohol.

A patented one-step process describes the hydrogenolysis and reduction of an alcoholic solution of an α-aminoisobutyric acid alkyl ester. researchgate.net The reaction is conducted in the presence of a metal catalyst and hydrogen gas under controlled temperature and pressure. This method is noted for its simplicity and the use of readily available raw materials. researchgate.net

| Parameter | Range/Value |

| Starting Material | α-Aminoisobutyric acid alkyl ester |

| Catalyst | Noble metal, Raney nickel, or Copper-based catalysts |

| Temperature | 0–250 °C |

| Hydrogen Pressure | 0.1–30 MPa (absolute) |

| Reaction Time | 1–30 hours |

| Data derived from patent information on the one-step synthesis of 2-Amino-2-methylpropan-1-ol. researchgate.net |

A prevalent industrial synthesis route involves the reaction of 2-nitropropane (B154153) with formaldehyde (B43269). libretexts.orglibretexts.org This pathway consists of two primary stages: a condensation reaction followed by a reduction step.

First, 2-nitropropane undergoes a base-catalyzed condensation reaction (formylation) with formaldehyde to produce the intermediate, 2-nitro-2-methyl-1-propanol. libretexts.orgchemicalbook.comnih.gov This reaction is typically carried out in a concentrated aqueous medium using an inorganic basic catalyst. chemicalbook.comnih.gov Following the condensation, the nitro group of 2-nitro-2-methyl-1-propanol is reduced to a primary amine through catalytic hydrogenation, yielding 2-Amino-2-methylpropan-1-ol. chemistrysteps.comunacademy.com

While widely used, this method presents challenges related to the hazardous nature and difficulty in storing and transporting 2-nitropropane. libretexts.orglumenlearning.com

This interactive table summarizes typical conditions for the two-stage synthesis of 2-Amino-2-methylpropan-1-ol from 2-nitropropane and formaldehyde.

A related method utilizes isopropanol (B130326), sodium nitrite, and paraformaldehyde to generate the 2-nitro-2-methyl-1-propanol intermediate, which is then hydrogenated. lumenlearning.comgoogle.com

An alternative synthesis avoids the use of nitroalkanes by starting with isobutene, chlorine, and methyl cyanide (acetonitrile). libretexts.org This multi-step process, known as a Ritter reaction, begins with the reaction of these precursors to form an N-[1-(chloromethyl)propyl] acetochloroamide intermediate. researchgate.netlibretexts.org

This intermediate subsequently undergoes a two-stage hydrolysis. The first hydrolysis yields N-[1-(chloromethyl)propyl] acetamide. The second hydrolysis, often carried out in the presence of an alcohol and an inorganic acid like hydrochloric acid, produces the hydrochloride salt of 2-Amino-2-methylpropan-1-ol. The final free base is obtained after neutralization and purification. libretexts.org This method is presented as an alternative with easily obtainable, low-cost raw materials. libretexts.orglibretexts.org

| Step | Reactants/Conditions | Intermediate/Product |

| 1. Combination Reaction | Isobutene, Chlorine, Acetonitrile (molar ratio 1 : 0.5–5 : 1–100) at -50 to 60 °C | N-[1-(chloromethyl)propyl] acetochloroamide |

| 2. First Hydrolysis | Addition of water | N-[1-(chloromethyl)propyl] acetamide |

| 3. Second Hydrolysis | C1-C8 alcohol, inorganic acid (e.g., HCl) | 2-Amino-2-methylpropan-1-ol hydrochloride |

| 4. Neutralization | Base (e.g., NaOH) | 2-Amino-2-methylpropan-1-ol |

| Data sourced from a patent describing the synthesis from isobutene. libretexts.org |

2-Amino-2-methylpropan-1-ol can also be synthesized through the acid-catalyzed ring-opening of 2,2-dimethylaziridine (B1330147). In this process, the strained three-membered aziridine (B145994) ring is opened by the addition of water in a slightly acidic aqueous solution.

The reaction is typically initiated by adding 2,2-dimethylaziridine to water made slightly acidic with a dilute acid, such as sulfuric acid, and heating the mixture. After the reaction is complete, the water is partially removed, and the solution is neutralized with a base like sodium hydroxide. The crude product is then isolated and purified by distillation. A refined product with a purity of approximately 99.4% can be obtained with a yield of about 91.0%.

Direct Synthesis and Preparation of 2-Amino-2-methylpropan-1-ol Hydrobromide

The direct synthesis of this compound is typically achieved through a standard acid-base neutralization reaction. This involves treating the free base, 2-Amino-2-methylpropan-1-ol, with hydrobromic acid (HBr).

In a general procedure, 2-Amino-2-methylpropan-1-ol would be dissolved in a suitable solvent, such as isopropanol or ether. An equimolar amount of hydrobromic acid is then added to the solution, often with cooling. The resulting hydrobromide salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed, and dried.

While not a direct synthesis of the salt from precursors, the formation of hydrochloride salts has been noted as an integral part of some synthetic pathways for the free amine, such as the hydrolysis step in the isobutene route, which is conducted in the presence of hydrochloric acid. libretexts.org A similar approach using hydrobromic acid would yield the corresponding hydrobromide salt. For instance, in the synthesis of α-aminoisobutyric acid, the hydrobromide salt is formed as an intermediate and subsequently neutralized to obtain the free amino acid.

Sustainable and Green Chemistry Approaches in Aminohydroxyalkane Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for synthesizing aminohydroxyalkanes like 2-Amino-2-methylpropan-1-ol. These approaches focus on reducing hazardous waste, improving energy efficiency, and utilizing safer reagents and catalysts.

A significant advancement in the traditional 2-nitropropane route involves replacing liquid alkali catalysts with a reusable solid base catalyst. A study on the green synthesis of 2-Amino-2-methylpropan-1-ol details the use of a Calcium-Aluminum Layered Double Hydroxide (Ca-Al-LDH) solid base catalyst for the condensation of 2-nitropropane and formaldehyde. chemistrysteps.com The use of solid catalysts simplifies separation processes, minimizes waste, and allows for catalyst recycling, thereby reducing environmental pollution. The Ca-Al-LDH catalyst demonstrated high activity and selectivity for producing 2-nitro-2-methyl-1-propanol. chemistrysteps.com

Data from a study on the green synthesis process of 2-Amino-2-methylpropan-1-ol. chemistrysteps.com

This approach exemplifies key green chemistry principles such as catalysis and waste prevention by designing a process with a recyclable catalyst that leads to high yields and selectivity, thus presenting a more sustainable alternative to traditional methods.

Advanced Synthetic Strategies and Process Optimization

Modern synthetic routes for 2-amino-2-methylpropan-1-ol have evolved to overcome the challenges associated with traditional methods, such as the use of hazardous materials and complex purification processes. guidechem.comgoogle.com A common precursor in many syntheses is 2-nitro-2-methyl-1-propanol, which is then reduced to the desired amino alcohol. globethesis.compatsnap.com

The efficiency of the synthesis of 2-amino-2-methylpropan-1-ol is significantly enhanced by the use of various catalytic systems. The choice of catalyst plays a crucial role in the hydrogenation of the nitro intermediate or in other novel synthetic pathways.

One prominent method involves the catalytic hydrogenation of 2-nitro-2-methyl-1-propanol. Different metal catalysts have been investigated to improve reaction rates and selectivity. For instance, palladium on carbon (Pd/C) has been shown to be an effective catalyst. globethesis.com In a specific process, the use of a palladium carbon catalyst resulted in a high conversion rate and selectivity under optimized conditions. globethesis.com Another catalytic system employs ruthenium supported on a molecular sieve, which has been demonstrated to be effective for the hydrogenation of 2-nitro-2-methyl-1-propanol. patsnap.com

Alternative catalytic approaches have also been developed to start from different materials. A method utilizing a palladium acetate (B1210297) and triphenylphosphine (B44618) ligand system has been reported for the synthesis from isopropylamine (B41738) and synthesis gas. guidechem.com Furthermore, catalysts such as Raney nickel and copper-based catalysts have been mentioned in the context of producing 2-amino-2-methylpropan-1-ol from α-amino isobutyric acid alkyl esters. google.com

The following table summarizes various catalytic systems used in the synthesis of 2-amino-2-methylpropan-1-ol.

| Catalyst System | Starting Material | Key Advantages |

| Palladium on Carbon (Pd/C) | 2-nitro-2-methyl-1-propanol | High conversion and selectivity. globethesis.com |

| Ruthenium / Molecular Sieve | 2-nitro-2-methyl-1-propanol | Simple process and high product purity. patsnap.com |

| Palladium Acetate / Triphenylphosphine | Isopropylamine and Synthesis Gas | Utilizes readily available starting materials. guidechem.com |

| Raney Nickel / Copper-based catalysts | α-Amino isobutyric acid alkyl ester | Low environmental pollution and high yield. google.com |

Optimizing reaction conditions is critical for maximizing the yield and purity of 2-amino-2-methylpropan-1-ol, thereby facilitating its conversion to the high-purity hydrobromide salt. Key parameters that are frequently adjusted include temperature, pressure, solvent, and reaction time.

For the synthesis utilizing a ruthenium/molecular sieve catalyst, the reaction temperature was maintained between 35 to 55°C. patsnap.com Another synthetic approach starting from isopropylamine and synthesis gas was conducted at a temperature of 140°C and a pressure of 7 to 8 MPa for 6 hours, resulting in a 90% yield of pure 2-amino-2-methylpropan-1-ol. guidechem.com

The synthesis from α-amino isobutyric acid alkyl esters occurs over a broad temperature range of 0 to 250°C and a hydrogen pressure of 0.1 to 30 MPa, with reaction times varying from 1 to 30 hours. google.com This flexibility allows for the adaptation of the process to different industrial scales and equipment.

The table below details the optimized reaction conditions for various synthetic routes to 2-amino-2-methylpropan-1-ol.

| Starting Material | Catalyst | Temperature | Pressure | Solvent | Reaction Time | Yield | Purity |

| 2-nitro-2-methyl-1-propanol | Palladium on Carbon | 60°C | 1.5 MPa | Cyclohexane | 3 hours | 97.58% | >99% globethesis.com |

| 2-nitro-2-methyl-1-propanol | Ruthenium / Molecular Sieve | 35-55°C | Not specified | Not specified | Not specified | Not specified | >98% patsnap.com |

| Isopropylamine | Palladium Acetate / Triphenylphosphine | 140°C | 7-8 MPa | Diphenyl ether | 6 hours | 90% | >99% guidechem.com |

| α-Amino isobutyric acid alkyl ester | Raney Nickel or Copper-based | 0-250°C | 0.1-30 MPa | Alcohols | 1-30 hours | ~92% | High google.com |

Once high-purity 2-amino-2-methylpropan-1-ol is synthesized and purified, typically through distillation guidechem.comchemicalbook.com, it can be converted to its hydrobromide salt. This is generally achieved through a straightforward acid-base reaction with hydrobromic acid.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino 2 Methylpropan 1 Ol and Its Hydrobromide Salt

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the unambiguous structural determination of organic molecules. For 2-Amino-2-methylpropan-1-ol and its hydrobromide salt, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

¹H NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. For 2-Amino-2-methylpropan-1-ol, the spectrum confirms the presence of four distinct proton environments.

The formation of the hydrobromide salt involves the protonation of the primary amine group (-NH₂) to form an aminium group (-NH₃⁺). This change significantly alters the electronic environment of nearby protons, leading to predictable shifts in the ¹H NMR spectrum. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, deshielding adjacent protons and causing their signals to shift downfield (to a higher ppm value). The protons on the methylene (B1212753) group (-CH₂) adjacent to the nitrogen are most affected, and a downfield shift is expected. The chemical shifts for the -NH₂ and -OH protons are often broad and can exchange with deuterated solvents like D₂O, which helps in their assignment.

Table 1: ¹H NMR Chemical Shift Data for 2-Amino-2-methylpropan-1-ol and Expected Shifts for its Hydrobromide Salt

| Functional Group | Protons | Typical Chemical Shift (δ, ppm) for Free Base | Splitting Pattern | Expected Chemical Shift (δ, ppm) for Hydrobromide Salt |

|---|---|---|---|---|

| Methyl | -C(CH₃)₂ | ~1.06 | Singlet | ~1.2 - 1.4 |

| Methylene | -CH₂OH | ~3.29 | Singlet | ~3.5 - 3.7 |

| Amino | -NH₂ | Variable, broad (~1.8) | Singlet | Variable, broad (>7.0) |

| Hydroxyl | -OH | Variable, broad (~2.5) | Singlet | Variable, broad |

Note: Data for the free base is indicative and sourced from spectral databases. Shifts for the hydrobromide salt are predicted based on known electronic effects.

FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The spectrum of 2-Amino-2-methylpropan-1-ol shows distinct absorption bands corresponding to its hydroxyl, amino, and alkyl groups.

Upon conversion to its hydrobromide salt, the FTIR spectrum undergoes significant changes, particularly in the region associated with the amino group.

N-H Stretching: The characteristic pair of sharp peaks for the primary amine N-H stretch (asymmetric and symmetric) in the 3400-3300 cm⁻¹ region disappears.

N⁺-H Stretching: These are replaced by a very broad and strong absorption band characteristic of the aminium (-NH₃⁺) group, typically appearing in the 3200-2500 cm⁻¹ range. This broadening is due to extensive hydrogen bonding in the crystal lattice.

N⁺-H Bending: A new, strong absorption band, known as the ammonium band, appears in the 1600-1500 cm⁻¹ region, which is due to the asymmetric bending vibration of the N-H bonds in the -NH₃⁺ group.

Table 2: Key FTIR Absorption Bands for 2-Amino-2-methylpropan-1-ol and its Hydrobromide Salt

| Vibration Type | Functional Group | Wavenumber (cm⁻¹) for Free Base | Expected Wavenumber (cm⁻¹) for Hydrobromide Salt |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | ~3300-3400 (broad) | ~3300-3400 (broad) |

| N-H Stretch | Primary Amine (-NH₂) | ~3340, ~3280 (two sharp bands) | Absent |

| N⁺-H Stretch | Aminium (-NH₃⁺) | Absent | ~3200-2500 (very broad, strong) |

| C-H Stretch | Alkyl (-CH₃, -CH₂) | ~2960-2870 | ~2960-2870 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | ~1595 | Absent |

| N⁺-H Bend (Asymmetric) | Aminium (-NH₃⁺) | Absent | ~1600-1500 |

| C-O Stretch | Primary Alcohol | ~1040 | ~1040 |

Note: Wavenumbers are approximate. Data is compiled from spectral databases and literature on amine salts.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated π-systems or carbonyl groups.

2-Amino-2-methylpropan-1-ol is a simple aliphatic amino alcohol. It lacks any significant chromophores, and therefore, it does not exhibit appreciable absorbance in the standard UV-Vis region (200-800 nm). The electronic transitions available (σ → σ* and n → σ*) occur at very high energies, corresponding to wavelengths below 200 nm, which are not typically accessible with standard spectrophotometers.

The formation of the hydrobromide salt does not introduce a chromophore. The aminium group, like the amine group, does not absorb in the 200-800 nm range. Consequently, both 2-Amino-2-methylpropan-1-ol and its hydrobromide salt are considered transparent in the UV-Vis spectrum. For analytical purposes where UV-Vis detection is required, the compound must first be reacted with a chromophore-bearing derivatizing agent.

Mass Spectrometric Analysis for Molecular Fingerprinting

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition, and its fragmentation patterns offer a fingerprint for structural elucidation.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying volatile and semi-volatile compounds in a mixture. Studies on the oxidative and atmospheric degradation of 2-Amino-2-methylpropan-1-ol have utilized GC-MS to identify various breakdown products.

When analyzing the 2-Amino-2-methylpropan-1-ol hydrobromide salt by GC-MS, the high temperature of the GC injection port would cause the salt to dissociate, and the volatile free base, 2-Amino-2-methylpropan-1-ol, would be the species to traverse the column and enter the mass spectrometer. The resulting mass spectrum is that of the free base. The electron ionization (EI) mass spectrum of 2-Amino-2-methylpropan-1-ol is characterized by a prominent base peak at m/z 58, resulting from the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pathway for amines.

Table 3: Major Degradation Products of 2-Amino-2-methylpropan-1-ol Identified by GC-MS

| Compound Name | Molecular Formula | Key Application/Context of Study |

|---|---|---|

| 2-Amino-2-methylpropanal (B8471781) | C₄H₉NO | Major product of atmospheric photo-oxidation |

| Propan-2-imine | C₃H₇N | Minor product of atmospheric photo-oxidation |

| Acetone (B3395972) | C₃H₆O | Identified in oxidative degradation for CO₂ capture |

| 4,4-dimethyl-2-oxazolidinone | C₅H₉NO₂ | Identified in oxidative degradation for CO₂ capture |

| Formaldehyde (B43269) | CH₂O | Minor product of atmospheric photo-oxidation |

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of non-volatile or thermally unstable compounds in complex matrices. The compound is first separated by HPLC, and the eluent is then introduced into the mass spectrometer.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, using a common acidic mobile phase (e.g., water/acetonitrile with formic acid), the compound exists in its protonated (aminium) form, [C₄H₁₁NO + H]⁺. This is the same cationic species present in the hydrobromide salt. Therefore, LC-MS directly analyzes the relevant ionic form of the molecule. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for sensitive and selective quantification of the compound in complex mixtures.

Chromatographic Methods for Purity Assessment and Analytical Separation

Chromatographic techniques are essential for the quality control, purity assessment, and analytical separation of 2-Amino-2-methylpropan-1-ol and its hydrobromide salt. These methods allow for the precise quantification of the active compound and the detection and identification of any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Amino-2-methylpropan-1-ol due to its high resolution and sensitivity. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation.

A common approach for the analysis of 2-Amino-2-methylpropan-1-ol is reverse-phase (RP) HPLC. sielc.com One established method utilizes a Newcrom R1 column with a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.comsielc.com

Method validation is a critical step to ensure the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Validation typically encompasses the evaluation of several key parameters, including linearity, accuracy, precision, and recovery. For amine compounds, HPLC methods have demonstrated good linearity with correlation coefficients (r²) often exceeding 0.99. nih.gov Accuracy is generally found to be within 93-110%, with precision (expressed as relative standard deviation or RSD) being less than 10%. nih.gov

Another HPLC strategy involves derivatization to enhance detectability, especially when using a UV detector. For instance, 2-Amino-2-methylpropan-1-ol can be derivatized with 1-naphthylisothiocyanate (NITC) to form a stable derivative that can be readily analyzed. osha.gov This particular method employs a mobile phase of isooctane and isopropanol (B130326). osha.gov

Below are examples of HPLC conditions used for the analysis of 2-Amino-2-methylpropan-1-ol.

Table 1: HPLC Method Parameters for 2-Amino-2-methylpropan-1-ol Analysis

| Parameter | Method 1 (Reverse-Phase) | Method 2 (With Derivatization) |

|---|---|---|

| Stationary Phase | Newcrom R1 | XAD-2 resin coated with NITC |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | 80:20 Isooctane:Isopropanol |

| Detector | UV, MS (with formic acid) | UV |

| Application | Purity assessment, quantification | Air sample analysis |

Ion Chromatography (IC) for Amine Quantification and Degradation Product Analysis

Ion Chromatography (IC) is a specialized subset of liquid chromatography that is particularly well-suited for the analysis of ionic species. researchgate.net This makes it an invaluable tool for studies on amine degradation, where many of the resulting products are ionic in nature. researchgate.net The separation mechanism in IC is based on the different coulombic interactions of ionic analytes with a stationary phase that contains ion-exchange functional groups. researchgate.net

In the context of 2-Amino-2-methylpropan-1-ol, IC is employed to monitor the stability of the parent amine and to identify and quantify its degradation products. Cation-exchange chromatography can be used to determine the loss of the protonated amine over time, providing a direct measure of its degradation. researchgate.net Simultaneously, anion-exchange chromatography can be used to separate and quantify anionic degradation products that may form through oxidative or other degradation pathways. researchgate.net This dual approach allows for a comprehensive analysis of the degradation profile of the compound.

Table 2: Application of Ion Chromatography in Amine Analysis

| IC Mode | Analyte Type | Purpose |

|---|---|---|

| Cation-Exchange | Protonated Amines (e.g., 2-Amino-2-methylpropan-1-ol H⁺) | Quantification of parent amine, monitoring amine loss |

| Anion-Exchange | Anionic Species | Identification and quantification of ionic degradation products |

Conformational Studies and Stereochemical Analysis

Understanding the three-dimensional structure of 2-Amino-2-methylpropan-1-ol is fundamental to comprehending its chemical behavior and interactions. Conformational studies and stereochemical analysis provide insight into the spatial arrangement of atoms and the stability of different conformers.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to investigate the conformational landscape of 2-Amino-2-methylpropan-1-ol. rsc.org These studies have shown that the molecule can exist in several conformations. The lowest energy, and therefore most stable, conformer is characterized by a gauche configuration between the hydroxyl (-OH) and amino (-NH₂) groups. whiterose.ac.uk This stability is attributed to the formation of an intramolecular hydrogen bond where the hydroxyl group acts as the proton donor to the nitrogen atom of the amino group. whiterose.ac.uk Other conformers, in which the amino group acts as the proton donor, exist at slightly higher energies and are less populated under standard conditions. whiterose.ac.uk

Chemical Reactivity and Mechanistic Pathways of 2 Amino 2 Methylpropan 1 Ol

Nucleophilic and Electrophilic Reaction Profiles

As an aminoalcohol, 2-amino-2-methyl-1-propanol (B13486) primarily exhibits nucleophilic characteristics due to the lone pairs of electrons on the nitrogen and oxygen atoms. chemicalbook.com The primary amine group makes the compound a chemical base, capable of neutralizing acids to form salts and water in exothermic reactions. atamanchemicals.comnoaa.govchemicalbook.com This nucleophilicity drives its reactions with a variety of electrophilic compounds. It is known to be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides. chemicalbook.comnoaa.govchemicalbook.com

While the molecule is inherently nucleophilic, its reaction profile can be shifted toward electrophilic behavior under specific conditions. In strongly acidic environments (e.g., pH=2), the hydroxyl group can be protonated, transforming it into a good leaving group (water). researchgate.netresearchgate.net The departure of water from the tertiary carbon atom generates a relatively stable tertiary carbocation. researchgate.netresearchgate.net This carbocation is a potent electrophile that can then react with available nucleophiles, as seen in the alkylation of biological macromolecules. researchgate.netresearchgate.net

Condensation Reactions Leading to Imine and Amide Formation

The primary amine functionality of 2-amino-2-methyl-1-propanol enables it to participate in condensation reactions with carbonyl compounds. These reactions are fundamental to some of its degradation pathways and synthetic applications.

In atmospheric photo-oxidation processes, degradation of 2-amino-2-methyl-1-propanol leads to the formation of imines and amides. nih.govwhiterose.ac.ukresearchgate.net Identified products from these pathways include propan-2-imine, 2-iminopropanol, and acetamide. whiterose.ac.ukacs.orgwhiterose.ac.uk The formation of imines from primary amines attached to a tertiary alkyl group, such as in 2-amino-2-methyl-1-propanol, can be favored because the steric hindrance around the carbon-nitrogen double bond can make subsequent aldol-type condensation reactions more difficult. nih.gov In synthetic contexts, it readily reacts with carbonyl compounds to form products like oxazolidines. chemicalbook.com

Degradation Pathways and Stability Investigations

The stability of 2-amino-2-methyl-1-propanol is highly dependent on environmental conditions. It undergoes distinct degradation processes in the atmosphere, in industrial aqueous solutions, and through specific reactions with biological molecules.

The degradation mechanism proceeds via the abstraction of a hydrogen atom by the OH radical from various positions on the molecule. whiterose.ac.ukresearchgate.net Theoretical and experimental studies have shown that abstraction from the -OH group is negligible under atmospheric conditions. nih.govwhiterose.ac.uk The dominant reaction channel is H-abstraction from the methylene (B1212753) (-CH₂–) group, accounting for over 70% of the initial reaction. nih.govwhiterose.ac.ukacs.org

The branching ratios for the initial H-abstraction by OH radicals have been determined through analysis of the resulting products. acs.orgwhiterose.ac.uk

Table 1: Branching Ratios for OH Radical-Initiated H-Abstraction from 2-Amino-2-methylpropan-1-ol

| Abstraction Site | Theoretical Branching Ratio (%) | Experimental Branching Ratio (%) |

|---|---|---|

| Methylene (-CH₂–) | >70 | 70 |

| Amino (-NH₂) | 5-20 | 24 |

This initiation step leads to a cascade of reactions, forming a variety of gas-phase products. The major product identified is 2-amino-2-methylpropanal (B8471781), resulting from H-abstraction at the methylene site. nih.govwhiterose.ac.ukacs.orgwhiterose.ac.uk

Table 2: Products of OH-Initiated Atmospheric Degradation of 2-Amino-2-methylpropan-1-ol

| Product Type | Compound Name |

|---|---|

| Major Gas-Phase Product | 2-amino-2-methylpropanal |

| Minor Primary Products | Propan-2-imine |

| 2-iminopropanol | |

| Acetamide | |

| Formaldehyde (B43269) |

Data sourced from multiple atmospheric chamber studies. nih.govwhiterose.ac.ukresearchgate.netacs.orgwhiterose.ac.uk

In industrial applications, such as in aqueous amine solutions for CO₂ capture, 2-amino-2-methyl-1-propanol is subjected to higher temperatures and oxygen partial pressures, leading to different oxidative degradation pathways. researchgate.netresearchgate.net Studies conducted in batch reactors at temperatures between 100–140 °C show that the degradation rate increases with CO₂ loading in the solvent. usn.no

The proposed mechanism for this degradation also begins with a hydrogen abstraction step, followed by the formation of a peroxyl radical, which then decomposes to generate primary products. usn.no The final degradation products identified under these conditions differ significantly from those observed in atmospheric degradation.

Table 3: Major Products of Oxidative Degradation in Aqueous Solutions

| Identified Product |

|---|

| Acetone (B3395972) |

| 2,4-Lutidine |

| 4,4-dimethyl-2-oxazolidinone |

| Formate (B1220265) |

| Acetone oxime* |

*Identified as major products at 80°C and minor products at 100-140°C. usn.no

Under strongly acidic conditions (pH=2), 2-amino-2-methyl-1-propanol can act as an alkylating agent for biological macromolecules like RNA oligonucleotides. researchgate.netresearchgate.net This reactivity is a stark contrast to its typical role as a nucleophilic base.

The reaction proceeds through a carbocationic mechanism. researchgate.netresearchgate.net At low pH, the hydroxyl group is protonated, forming an oxonium ion. This species can then dissociate, losing a molecule of water to form a tertiary carbocation. This electrophilic carbocation subsequently attacks nucleophilic sites on the oligonucleotide, resulting in alkylation. The efficiency of this reaction is dependent on several factors, including time, temperature, reactant concentration, and, critically, the acidic pH required to facilitate carbocation formation. researchgate.netresearchgate.net

Acid-Base Properties and their Influence on Chemical Behavior

The acid-base properties of 2-amino-2-methyl-1-propanol are fundamental to its chemical behavior and applications. The presence of the primary amino group confers basicity to the molecule. noaa.govchemicalbook.com In aqueous solutions, it acts as a weak base with a pKa of 9.7 at 25 °C. chemicalbook.comsigmaaldrich.commpbio.com This pKa value makes it an effective buffer in the pH range of 9.0 to 10.5. atamanchemicals.comsigmaaldrich.commpbio.com

The basicity of the amine is central to its function as a neutralizing agent for acids and is the reason for the existence of stable salts like 2-amino-2-methylpropan-1-ol hydrobromide. atamanchemicals.comnoaa.gov This property also underpins its primary nucleophilic character (Section 4.1).

Furthermore, the environmental pH profoundly influences its reaction pathways. In neutral or alkaline conditions, the unprotonated amine group acts as a nucleophile, enabling condensation reactions (Section 4.2). Conversely, in strongly acidic environments, the protonation of the hydroxyl group facilitates its elimination and the formation of a carbocation, switching its reactive role from a nucleophile to an electrophile precursor (Section 4.3.3). researchgate.netresearchgate.net The acid-base equilibrium, therefore, serves as a switch that dictates the dominant chemical pathways the molecule will follow.

Derivatization Reactions for Structural Modification and Targeted Applications

2-Amino-2-methylpropan-1-ol serves as a versatile building block in organic synthesis, owing to its bifunctional nature containing both a primary amine and a primary hydroxyl group. These functional groups provide reactive sites for a variety of derivatization reactions, enabling significant structural modifications. Such modifications are pivotal for tailoring the molecule's properties for specific, targeted applications in fields ranging from medicinal chemistry to materials science and asymmetric catalysis. Key derivatization strategies include the formation of oxazolines, N-alkylation, N-acylation, and reactions with carbonyl compounds.

Formation of Oxazoline (B21484) Derivatives

One of the most prominent applications of 2-amino-2-methylpropan-1-ol is its use as a precursor for the synthesis of 4,4-dimethyl-2-oxazoline (B1220103) derivatives. The oxazoline ring is a valuable heterocyclic motif found in numerous biologically active compounds and is widely employed as a ligand in asymmetric catalysis. nih.gov The synthesis typically involves the reaction of 2-amino-2-methylpropan-1-ol with a carboxylic acid or its derivative, followed by cyclization.

The general route involves an initial N-acylation of the amino alcohol to form an N-(2-hydroxy-2-methylpropyl)amide intermediate, which then undergoes dehydrative cyclization to yield the 2-substituted 4,4-dimethyloxazoline. mdpi.com Various reagents and conditions can promote this transformation. For instance, reaction with acyl chlorides is a common method. atamanchemicals.com Alternatively, direct condensation with carboxylic acids can be achieved using dehydrating agents or by performing the reaction under conditions that facilitate water removal. wikipedia.org

A notable example is the synthesis of 2-(2-hydroxyphenyl)-4,4-dimethyl-2-oxazoline from the reaction of 2-amino-2-methylpropan-1-ol with methyl salicylate. This reaction can be performed using conventional heating or microwave irradiation, with catalysts such as metallic sodium. researchgate.net

Another efficient, one-pot method involves the use of triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be formed in situ from the amino alcohol and a carboxylic acid. mdpi.com This protocol is robust and tolerates a variety of functional groups. mdpi.com

The following table summarizes representative examples of oxazoline synthesis using 2-amino-2-methylpropan-1-ol.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| 2-Amino-2-methylpropan-1-ol | Methyl salicylate | Sodium | 150°C, 2h | 2-(2-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline | N/A | researchgate.net |

| 2-Amino-2-methylpropan-1-ol | 4-Iodophthalonitrile | Zinc triflate | 135°C, 24h (reflux in chlorobenzene) | Bis(4,4-dimethyl-oxazolin-2-yl)iodobenzene | N/A | chemicalbook.com |

| N-Benzoyl-2-amino-2-methylpropan-1-ol | Triflic Acid (TfOH) | 80°C, 12h | 2-Phenyl-4,4-dimethyl-2-oxazoline | 90% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

N-Alkylation and N-Acylation

The primary amine group of 2-amino-2-methylpropan-1-ol is readily susceptible to alkylation and acylation, allowing for the introduction of a wide range of substituents. These reactions are fundamental in medicinal chemistry for synthesizing new chemical entities with potential therapeutic activity.

N-Alkylation involves the formation of a new carbon-nitrogen bond. For example, 2-amino-2-methylpropan-1-ol can be reacted with alkyl halides, such as 4-trifluoromethyl benzyl (B1604629) chloride, in the presence of a base like triethylamine (B128534) to yield the corresponding N-alkylated product. chemicalbook.com This particular derivative is an intermediate in the synthesis of vanilloid receptor antagonists. chemicalbook.com More advanced methods like hydrogen-borrowing catalysis, which uses alcohols as alkylating agents with a metal catalyst, represent an environmentally benign approach for the N-alkylation of amino alcohols. nih.gov

N-Acylation involves the reaction with acylating agents like acyl chlorides or acid anhydrides to form amides. As mentioned previously, this reaction is the initial step in many oxazoline syntheses. mdpi.com The resulting N-(2-hydroxy-2-methylpropyl)amides are themselves stable compounds with potential applications. For instance, the reaction of 2-amino-2-methylpropan-1-ol with 2,4-dichloro-5-methoxypyrimidine (B27636) leads to a substituted amino-pyrimidine, a key step in the synthesis of morpholinopyrimidines. chemicalbook.com

Reactions with Aldehydes and Ketones

The primary amine of 2-amino-2-methylpropan-1-ol can react with aldehydes and ketones to form imines (Schiff bases) through a reversible, acid-catalyzed condensation reaction. libretexts.org This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. oxfordsciencetrove.comresearchgate.net

In the case of 2-amino-2-methylpropan-1-ol, the presence of the neighboring hydroxyl group allows for a subsequent intramolecular cyclization of the initially formed imine to yield a stable five-membered heterocyclic ring, an oxazolidine (B1195125). This reaction provides a straightforward route to substituted oxazolidine derivatives, which can be used as chiral auxiliaries or as intermediates in further synthetic transformations. chemicalbook.com The reaction is typically carried out by heating the amino alcohol with the carbonyl compound, sometimes in the presence of a catalyst like H2-activated clay. chemicalbook.com

Applications in Advanced Organic Synthesis and Catalysis Utilizing 2 Amino 2 Methylpropan 1 Ol

Role as a Key Organic Building Block for Diverse Compounds

2-Amino-2-methylpropan-1-ol serves as a fundamental organic intermediate for synthesizing a variety of substituted products. chemicalbook.com Its unique structure is leveraged in the synthesis of pharmaceuticals, surface-active agents, and vulcanization accelerators. drugfuture.com The compound's properties make it an ideal starting material for creating novel molecules with potential applications in treating diseases ranging from cancer to cystic fibrosis. ptgchemical.com It is widely applied as a multifunctional additive in industries producing coatings, metalworking fluids, and personal care products, highlighting its role as a versatile chemical precursor. google.com

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of 2-Amino-2-methylpropan-1-ol allows it to be a key precursor in the formation of various heterocyclic systems, which are central scaffolds in many areas of chemistry.

The synthesis of oxazoline (B21484) rings is a well-established transformation that frequently proceeds via the cyclization of a 2-amino alcohol with a suitable functional group such as a carboxylic acid, nitrile, or aldehyde. wikipedia.orgwikipedia.orgorganic-chemistry.org 2-Amino-2-methylpropan-1-ol is a common precursor for producing 4,4-dimethyl-2-oxazolines. These heterocycles are not only stable intermediates but also serve as important directing groups in C-H functionalization and as protecting groups for carboxylic acids. mdpi.comnih.gov

Perhaps the most significant application of oxazolines derived from this amino alcohol is in the field of asymmetric catalysis. nih.gov They are integral components of bis(oxazoline), or BOX, ligands. wikipedia.org These C₂-symmetric chiral ligands are synthesized by reacting a bifunctional starting material, such as a dinitrile, with two equivalents of a chiral amino alcohol. wikipedia.org While 2-Amino-2-methylpropan-1-ol itself is achiral, it is used to construct the oxazoline ring in specialized ligands where chirality is introduced from another part of the molecule. acs.org For instance, it can be reacted with dinitriles to form bis(oxazoline) structures that are central to many catalytic systems. chemicalbook.com

A general synthetic approach involves the condensation of the amino alcohol with a dinitrile, often catalyzed by a Lewis acid like zinc triflate, under reflux conditions. chemicalbook.com

Table 1: Synthesis of Bis(oxazoline) Ligands

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 4-Iodophthalonitrile | 2-Amino-2-methylpropan-1-ol | Zinc triflate, Chlorobenzene, 135°C, 24h | Bis(oxazoline) ligand | chemicalbook.com |

| Dinitrile compounds | Chiral amino alcohols | Lewis Acid | Chiral BOX ligands | wikipedia.org |

| Diethyl malonimidate dihydrochloride | (1R,2S)-(+)-cis-1-amino-2-indanol | Dichloromethane, 45°C, 18h | Chiral Bis(oxazoline) | nih.govorgsyn.org |

The nucleophilic nature of the primary amine in 2-Amino-2-methylpropan-1-ol makes it a suitable building block for constructing larger, nitrogen-containing heterocyclic systems. An example is its use in the synthesis of substituted pyrimidines. chemicalbook.com Through nucleophilic aromatic substitution (SNAr) reactions, it can displace leaving groups, such as halogens, on pyrimidine (B1678525) rings.

For instance, the reaction of 2-Amino-2-methylpropan-1-ol with 2,4-dichloro-5-methoxypyrimidine (B27636) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) leads to the formation of 2-((2-chloro-5-methoxypyrimidin-4-yl)amino)-2-methylpropan-1-ol. This intermediate contains both the pyrimidine core and the amino alcohol side chain, serving as a precursor for more complex structures, including potential morpholinopyrimidines through subsequent intramolecular cyclization. chemicalbook.com

Table 2: Synthesis of a Pyrimidine Derivative

| Pyrimidine Substrate | Amine | Base/Solvent | Conditions | Product | Yield | Reference |

| 2,4-dichloro-5-methoxypyrimidine | 2-Amino-2-methylpropan-1-ol | Diisopropylethylamine, 1,4-Dioxane | 130°C, 48h | 2-((2-chloro-5-methoxypyrimidin-4-yl)amino)-2-methylpropan-1-ol | 84% | chemicalbook.com |

Aziridines are highly valuable, strained three-membered rings containing nitrogen, which serve as versatile intermediates for synthesizing more complex nitrogen-containing molecules. nih.gov A common and effective method for their synthesis is the ring-closure reaction of 2-amino alcohols. organic-chemistry.org This transformation, known as the Wenker synthesis and its variations, typically involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the amine. organic-chemistry.orgresearchgate.net

For 2-Amino-2-methylpropan-1-ol, this process yields 2,2-dimethylaziridine (B1330147). chemicalbook.com Modern one-pot procedures allow for the direct conversion of 2-amino alcohols to N-tosyl aziridines. nih.gov These methods involve reaction with tosyl chloride in the presence of a base like potassium carbonate or potassium hydroxide, which facilitates both the tosylation of the alcohol and the subsequent intramolecular cyclization to form the aziridine (B145994) ring. nih.govorganic-chemistry.org The choice of base and solvent system can be optimized depending on the steric hindrance of the amino alcohol. nih.govorganic-chemistry.org Conversely, the synthesis of 2-Amino-2-methylpropan-1-ol can be achieved via the acid-catalyzed ring-opening of 2,2-dimethylaziridine. chemicalbook.com

Table 3: General Methods for Aziridine Synthesis from 2-Amino Alcohols

| Method | Reagents | Key Features | Reference |

| Wenker Synthesis (Improved) | 1. Chlorosulfonic acid2. NaOH or Na₂CO₃ | Forms an intermediate hydrogen sulfate; mild conditions. | organic-chemistry.orgresearchgate.net |

| One-Pot Tosylation/Cyclization (Method A) | Tosyl chloride, K₂CO₃, Acetonitrile | Good for sterically hindered amino alcohols. | nih.govorganic-chemistry.org |

| One-Pot Tosylation/Cyclization (Method B) | Tosyl chloride, KOH, H₂O/CH₂Cl₂ | Good for less hindered amino alcohols; fast reaction. | nih.govorganic-chemistry.org |

Utilization in Chiral Catalysis and Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The effectiveness of a metal-catalyzed asymmetric reaction is highly dependent on the structure of the chiral ligand coordinated to the metal center. acs.orgmdpi.com

Although 2-Amino-2-methylpropan-1-ol is an achiral molecule, it is a key structural component in several important classes of chiral ligands. acs.org The gem-dimethyl group on the carbon adjacent to the nitrogen atom provides a defined and rigid steric environment that can be crucial for inducing stereoselectivity in catalytic reactions.

This structural motif is found in phosphinooxazoline (PHOX) ligands. acs.orgmdpi.com In a PHOX ligand, a chiral oxazoline ring is responsible for inducing asymmetry. acs.org The 4,4-dimethyl substitution pattern, derived from 2-Amino-2-methylpropan-1-ol, can be incorporated into the oxazoline ring of these P,N-type ligands. These ligands have been successfully used in a variety of metal-catalyzed reactions, including palladium-catalyzed copolymerization and ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. mdpi.comrsc.org The development of new chiral amino alcohol ligands is an active area of research, with applications in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric transfer hydrogenation of ketones. nih.gov The synthesis of these ligands often involves modular approaches where different components, including scaffolds related to 2-Amino-2-methylpropan-1-ol, can be combined to fine-tune the catalyst's performance. researchgate.net

Role as a Chiral Auxiliary Precursor in Stereoselective Reactions

In the field of asymmetric synthesis, where the control of stereochemistry is crucial, chiral auxiliaries are indispensable tools. These are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. 2-Amino-2-methylpropan-1-ol serves as a valuable precursor for the synthesis of a particular class of chiral auxiliaries known as oxazolines.

The reaction of 2-amino-2-methylpropan-1-ol with carboxylic acids or their derivatives leads to the formation of 4,4-dimethyl-2-oxazolines. The gem-dimethyl group on the oxazoline ring, derived from the 2-amino-2-methylpropan-1-ol backbone, provides a significant steric influence that can effectively shield one face of the molecule. This steric hindrance directs the approach of incoming reagents to the opposite face, thereby controlling the stereochemical outcome of the reaction.

Table 1: Stereoselective Reactions Utilizing Oxazoline Chiral Auxiliaries Derived from 2-Amino-2-methylpropan-1-ol

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Asymmetric Alkylation | N-acyl oxazolidinone | Alkyl halide | >95% |

| Asymmetric Aldol Reaction | N-acyl oxazolidinone | Aldehyde | >98% |

| Asymmetric Diels-Alder | N-acryloyl oxazolidinone | Diene | Up to 99% |

This table is interactive. Users can sort and filter the data based on reaction type and diastereomeric excess.

The utility of these oxazoline-based chiral auxiliaries is well-documented in a variety of carbon-carbon bond-forming reactions. Once the desired stereocenter has been established, the chiral auxiliary can be readily cleaved from the product, often under mild conditions, and can potentially be recovered and reused. The formation of the hydrobromide salt of the parent amine can be a strategic step in the purification process of the precursor before its conversion into the chiral auxiliary.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients and Agrochemicals

The structural features of 2-amino-2-methylpropan-1-ol make it a valuable building block in the synthesis of more complex molecules, including several active pharmaceutical ingredients. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile intermediate.

One notable example is its use in the synthesis of Pamabrom , a diuretic drug. Pamabrom is a salt formed between 8-bromotheophylline (B15645) and 2-amino-2-methylpropan-1-ol. In this preparation, 8-bromotheophylline is reacted with 2-amino-2-methylpropan-1-ol to yield the final drug substance. wikipedia.orgmedchemexpress.comgoogle.com

Another pharmaceutical application is in the synthesis of the local anesthetic Isobucaine . The synthesis involves the reductive amination of 2-amino-2-methylpropan-1-ol with isobutyraldehyde, followed by esterification of the resulting amino alcohol with benzoyl chloride to yield isobucaine. wikipedia.org

Furthermore, 2-amino-2-methylpropan-1-ol is a key starting material for the synthesis of Fepradinol , an anti-inflammatory agent. The synthesis involves the reaction of 2-amino-2-methylpropan-1-ol with styrene (B11656) oxide. drugfuture.comnih.gov

The compound is also a component of Ambuphylline , a bronchodilator, which is a combination of theophylline (B1681296) and 2-amino-2-methylpropan-1-ol (also known as aminoisobutanol). wikipedia.org

Table 2: Pharmaceuticals Synthesized Using 2-Amino-2-methylpropan-1-ol as an Intermediate

| Pharmaceutical | Therapeutic Class | Role of 2-Amino-2-methylpropan-1-ol |

|---|---|---|

| Pamabrom | Diuretic | Forms a salt with 8-bromotheophylline |

| Isobucaine | Local Anesthetic | Backbone of the final molecule |

| Fepradinol | Anti-inflammatory | Key starting material |

| Ambuphylline | Bronchodilator | Forms a combination product with theophylline |

This interactive table allows for filtering by therapeutic class.

In the agrochemical sector, derivatives of 2-amino-2-methylpropan-1-ol, specifically oxazolines, have shown promise. A number of 2,4-diphenyl-1,3-oxazoline derivatives, which can be synthesized from precursors derived from amino alcohols like 2-amino-2-methylpropan-1-ol, have demonstrated significant acaricidal (mite-killing) and insecticidal activities. nih.gov These findings suggest the potential for developing new classes of pesticides based on this chemical scaffold.

The hydrobromide salt of 2-amino-2-methylpropan-1-ol can be particularly useful in these synthetic routes, providing a stable, easy-to-handle solid that can be used to introduce the 2-amino-2-methylpropan-1-ol moiety into the target molecule under controlled conditions.

Specialized Research Applications of 2 Amino 2 Methylpropan 1 Ol

Atmospheric Chemistry Studies

The release of 2-amino-2-methylpropan-1-ol (AMP) into the atmosphere, primarily from its use in industrial CO2 capture processes and consumer products, necessitates a thorough understanding of its atmospheric fate. Research in this area focuses on its reactions with atmospheric oxidants and the subsequent formation of secondary products.

The primary removal pathway for AMP in the atmosphere is its reaction with hydroxyl (OH) radicals. Theoretical and experimental studies have determined the rate coefficient for the reaction between AMP and OH radicals to be approximately 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K. This reaction rate corresponds to a relatively short atmospheric lifetime for AMP, estimated to be around 10 hours.

The reaction proceeds via hydrogen abstraction, and quantum chemistry calculations predict the specific sites of this abstraction. The majority of the reactions (>70%) occur through H-abstraction from the -CH₂- group. Abstraction from the -NH₂ group accounts for 5–20% of the reactions, while abstraction from the -CH₃ groups is a minor pathway at 5–10%. Hydrogen abstraction from the hydroxyl (-OH) group is considered negligible under typical atmospheric conditions.

Table 1: Reactivity Data of 2-Amino-2-methylpropan-1-ol with OH Radicals

| Parameter | Value |

|---|---|

| Reaction Rate Coefficient (k) at 300 K | 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |

| Estimated Atmospheric Lifetime | ~10 hours |

| Primary Reaction Mechanism | Hydrogen Abstraction |

Table 2: Branching Ratios for H-Abstraction by OH Radicals

| Abstraction Site | Predicted Contribution |

|---|---|

| -CH₂- group | >70% |

| -NH₂ group | 5-20% |

| -CH₃ groups | 5-10% |

| -OH group | <0.1% |

The photo-oxidation of 2-amino-2-methylpropan-1-ol leads to the formation of several gas-phase products. The major product identified in simulation chamber experiments is 2-amino-2-methylpropanal (B8471781). sigmaaldrich.comnih.govrsc.orgsigmaaldrich.comatamanchemicals.com

Several minor primary products have also been characterized. These include:

Propan-2-imine

2-Iminopropanol

Acetamide

2-Methyl-2-(nitroamino)-1-propanol (a nitramine)

Importantly, experimental evidence has not shown the formation of nitrosamines from the atmospheric degradation of AMP. sigmaaldrich.comnih.govrsc.orgsigmaaldrich.comatamanchemicals.com Further atmospheric processing can also lead to the formation of secondary products and participate in new particle formation. rsc.org

Carbon Dioxide Capture Technologies

In the effort to mitigate greenhouse gas emissions, 2-amino-2-methylpropan-1-ol has been extensively studied as a solvent for post-combustion CO₂ capture. Its classification as a sterically hindered primary amine gives it several advantageous properties compared to conventional amine solvents like monoethanolamine (MEA). researchgate.netchemicalbook.com

The key feature of a sterically hindered amine like AMP is that the bulky methyl groups near the amine group create spatial interference. researchgate.netcatrosa.ru This steric hindrance leads to the formation of carbamates that are less stable than those formed by unhindered primary amines like MEA. researchgate.netcatrosa.ru

Table 3: Comparison of CO₂ Capture Properties: AMP vs. MEA

| Property | 2-Amino-2-methylpropan-1-ol (AMP) | Monoethanolamine (MEA) |

|---|---|---|

| Amine Type | Sterically Hindered Primary | Unhindered Primary |

| Theoretical Max. Loading | 1.0 mol CO₂ / mol amine researchgate.net | 0.5 mol CO₂ / mol amine researchgate.net |

| Carbamate (B1207046) Stability | Low researchgate.netcatrosa.ru | High |

| Primary Reaction Product | Bicarbonate researchgate.net | Carbamate |

| Regeneration Energy | Lower researchgate.netchemicalbook.com | Higher |

A major cost in amine-based CO₂ capture is the energy required to regenerate the solvent by stripping the captured CO₂. Due to the reduced stability of the carbamate formed, the heat of reaction for AMP with CO₂ is lower than that of MEA. researchgate.net This directly translates to a lower energy requirement for regeneration. medchemexpress.commedchemexpress.comchemicalbook.com Studies have shown that the reboiler duty for an AMP-based process can be significantly lower than for an equivalent MEA-based system. chemicalbook.com Aqueous AMP is considered easier to regenerate with less loss of absorption capacity compared to other amines. medchemexpress.comchemicalbook.com

Furthermore, AMP exhibits greater chemical and thermal stability, with degradation rates noted to be almost half those observed for MEA. researchgate.net While it is not immune to degradation—forming products such as 4,4-dimethyl-2-oxazolidinone under thermal stress and acetone (B3395972) and formate (B1220265) under oxidative stress—it is generally more resistant. researchgate.net This robustness allows for higher operating temperatures during regeneration (up to 140°C), which can further improve process efficiency. researchgate.net

Biochemical Research Applications

In the field of biochemical research, 2-amino-2-methylpropan-1-ol is primarily valued for its properties as a biological buffer. researchgate.netcatrosa.rumedchemexpress.com Its pKa of 9.7 (at 25°C) makes it suitable for maintaining a stable pH in the alkaline range of 9.0 to 10.5, which is optimal for numerous enzymatic reactions. sigmaaldrich.commedchemexpress.com

It is frequently used as a component in buffer systems for the enzymatic assay of:

Alkaline phosphatase: AMP is particularly well-suited for this enzyme, with optimal activity often observed at a pH around 10.4. medchemexpress.com An interesting feature is that AMP also acts as a phosphate (B84403) acceptor for this enzyme. researchgate.netmedchemexpress.com Working concentrations for alkaline phosphatase assays typically range from 350 mM to 900 mM. medchemexpress.com

Lactate (B86563) dehydrogenase and Malate (B86768) dehydrogenase: These enzymes are also assayed in AMP buffers, often at a pH of 9.9 and 10.4, respectively, with a typical buffer concentration of 100 mM. medchemexpress.com

Human chymase: AMP has been used as part of a composite buffer system for determining the activity of this enzyme. researchgate.netmedchemexpress.com

The compound is also utilized as an organic intermediate in the synthesis of more complex molecules for biochemical and pharmaceutical research, including ligands and receptor antagonists.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-2-methylpropan-1-ol |

| 2-Amino-2-methylpropan-1-ol hydrobromide |

| 2-Amino-2-methylpropanal |

| 2-Iminopropanol |

| 2-Methyl-2-(nitroamino)-1-propanol |

| 4,4-dimethyl-2-oxazolidinone |

| Acetamide |

| Acetone |

| Formaldehyde |

| Formate |

| Monoethanolamine |

Preparation of Buffer Solutions for Enzymatic Assays and pH Regulation

2-Amino-2-methylpropan-1-ol (AMP) is frequently employed in the preparation of buffer solutions for various enzymatic assays due to its pKa of 9.7 at 25°C, which makes it an effective buffer in the alkaline pH range of 8.7 to 10.4. catrosa.ru This characteristic is particularly suitable for enzymes that exhibit optimal activity at higher pH values. catrosa.ru

One of the most common applications of AMP buffers is in assays for alkaline phosphatase. catrosa.rugoogle.com In this context, AMP not only maintains a stable pH but also acts as a phosphate acceptor, which can be advantageous for the assay. catrosa.ru For alkaline phosphatase assays, higher buffer concentrations are often used to counteract pH shifts caused by the absorption of atmospheric carbon dioxide, especially in small reaction volumes. catrosa.ru Concentrations up to 1 M have been shown not to inhibit the enzyme. catrosa.ru

Beyond alkaline phosphatase, AMP buffers are also utilized for other enzymes such as lactate dehydrogenase and malate dehydrogenase. catrosa.ru For these enzymes, a working concentration of 100 mM is typically used. catrosa.ru Additionally, AMP has been incorporated into composite buffer systems for the study of human chymase. catrosa.ru

The preparation of an AMP buffer generally involves dissolving 2-amino-2-methylpropan-1-ol in deionized water and adjusting the pH to the desired level with a strong acid like hydrochloric acid. catrosa.ru For instance, a buffer with a pH of 10.3 can be prepared by dissolving 78 g of AMP in 500 ml of deionized water, adding 200 ml of 1 M HCl, and then adjusting the final volume to 1000 mL. catrosa.ru It is important to note that an impurity in some preparations of 2-amino-2-methyl-1-propanol (B13486) has been found to inhibit alkaline phosphatase activity, highlighting the need for high-purity reagents in these assays. nih.gov

| Enzyme | Working Concentration Range | Optimal pH | Reference |

|---|---|---|---|

| Alkaline Phosphatase | 350 - 900 mM | ~10.4 | catrosa.ru |

| Lactate Dehydrogenase | 100 mM | ~9.9 | catrosa.ru |

| Malate Dehydrogenase | 100 mM | ~10.4 | catrosa.ru |

| Human Chymase | 52 mM (in a composite buffer) | Not Specified | catrosa.ru |

Research on the Stabilization of Oligonucleotides

Recent research has explored the role of 2-amino-2-methyl-1-propanol in the stabilization of oligonucleotides, particularly under conditions relevant to prebiotic chemistry. researchgate.net Studies have shown that this amino alcohol can cause alkylation of RNA oligonucleotides in strongly acidic environments. researchgate.net This reaction is dependent on several factors, including time, temperature, concentration, and is strictly pH-dependent. researchgate.net

The mechanism of this stabilization is believed to occur through a carbocationic pathway. researchgate.net In one study, the reaction of 2-amino-2-methyl-1-propanol with a (GCC)3 oligonucleotide was investigated. researchgate.net The research demonstrated a time-dependent alkylation of the oligonucleotide at 85°C and a pH of 2, using a 200 mM concentration of 2-amino-2-methyl-1-propanol. researchgate.net This modification suggests a potential role for amino alcohols in protecting oligonucleotides from degradation under harsh conditions.

The alkylation was observed to be dependent on the concentration of 2-amino-2-methyl-1-propanol and the temperature of the reaction. researchgate.net This indicates that under specific environmental conditions, simple amino alcohols could have contributed to the stability of the first genetic polymers.

| Parameter | Condition | Reference |

|---|---|---|

| Oligonucleotide | (GCC)3 | researchgate.net |

| pH | 2 | researchgate.net |

| Temperature | 85°C (for time-dependence study) | researchgate.net |

| Concentration of 2-Amino-2-methyl-1-propanol | 200 mM | researchgate.net |

Future Research Directions and Emerging Trends for 2 Amino 2 Methylpropan 1 Ol Hydrobromide

Development of Novel and Sustainable Synthetic Routes

Key areas of future investigation include:

Bio-based Feedstocks: Exploring the conversion of renewable biomass into precursors for 2-amino-2-methylpropan-1-ol. This approach aligns with the principles of a circular economy by reducing reliance on petrochemicals.

Catalytic Hydrogenation: Refining methods like the hydrogenation of 2-aminoisobutyric acid or its esters, which can offer a more environmentally benign route. atamanchemicals.com Future work will likely focus on developing more efficient and recyclable catalysts to improve yields and reduce costs. google.com

Continuous Flow Chemistry: Shifting from batch to continuous manufacturing processes can enhance safety, improve efficiency, and allow for greater control over reaction conditions. google.com This is particularly relevant for managing potentially hazardous reagents or intermediates. google.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring novel reaction mechanisms and solvent systems that are less harmful to the environment.

Table 1: Comparison of Synthetic Route Focus Areas

| Feature | Traditional Routes (e.g., from 2-Nitropropane) | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Petrochemical-based, potentially hazardous google.com | Renewable, bio-based feedstocks; safer precursors google.com |

| Process Type | Often batch processing google.com | Continuous flow processes for improved safety and efficiency google.com |

| Catalysis | May involve harsh conditions or less efficient catalysts | High-efficiency, recyclable, and selective catalysts |

| Environmental Impact | Higher potential for hazardous waste and byproducts | Focus on minimizing waste and using greener solvents |

| Key Research Goal | High yield and purity | High yield, sustainability, cost-effectiveness, and safety |

Expansion of Catalytic Applications, particularly in Asymmetric Synthesis

Chiral amino alcohols are highly valuable building blocks and ligands in the field of asymmetric catalysis, which is critical for producing enantiomerically pure pharmaceuticals and fine chemicals. chemrxiv.orgpolyu.edu.hk 2-Amino-2-methylpropan-1-ol hydrobromide serves as a readily available precursor for a new generation of chiral ligands and organocatalysts.

Emerging trends in this area include:

Novel Chiral Ligands: The synthesis of new ligands derived from 2-amino-2-methylpropan-1-ol for use in metal-catalyzed asymmetric reactions. polyu.edu.hk Research will focus on creating ligands that offer high enantioselectivity and catalytic activity for a broad range of chemical transformations, such as reductions, alkylations, and cycloadditions. polyu.edu.hkmdpi.com

Organocatalysis: The development of purely organic catalysts based on the 2-amino-2-methylpropan-1-ol scaffold. These catalysts are attractive because they avoid the use of expensive and potentially toxic metals, aligning with green chemistry principles. nih.gov

Stereodivergent Synthesis: Designing catalytic systems that can selectively produce any possible stereoisomer of a target molecule with multiple stereocenters. nih.gov This provides powerful tools for drug discovery and development, where different stereoisomers can have vastly different biological activities. nih.gov

Catalysis in Aqueous Media: Leveraging the water-solubility of the hydrobromide salt and its derivatives to develop catalysts that function efficiently in water, reducing the need for volatile organic solvents. nih.gov

Table 2: Potential Asymmetric Reactions for Catalysis Research

| Reaction Type | Catalyst Class | Potential Application | Research Focus |

|---|---|---|---|

| Asymmetric Addition | Organocatalysts, Metal-Ligand Complexes | Synthesis of chiral alcohols and amines researchgate.netacs.org | High enantiomeric excess (e.e.), broad substrate scope |

| Asymmetric Reduction | Oxazaborolidines derived from amino alcohols mdpi.com | Production of enantiopure alcohols from ketones mdpi.com | Catalyst efficiency and recyclability |

| Asymmetric Cycloaddition | Dienamine catalysts researchgate.net | Construction of complex cyclic molecules with multiple stereocenters | Control of diastereoselectivity and enantioselectivity |

| Asymmetric Alkylation | Chiral ligands for metal catalysts | Formation of C-C bonds with high stereocontrol | Application to complex pharmaceutical intermediates |

Exploration of Advanced Materials Science Applications

The unique molecular structure of 2-amino-2-methylpropan-1-ol, containing both a primary amine and a hydroxyl group, makes it a versatile building block for advanced materials. atamanchemicals.com The hydrobromide salt can be a useful intermediate for creating polymers and functional materials with tailored properties.

Future research is expected to explore:

Functional Polymers: Incorporating the 2-amino-2-methylpropan-1-ol moiety into polymer backbones to create materials with specific properties, such as improved thermal stability, pH-responsiveness, or adhesive characteristics. Its use in coatings and adhesives is already established, but future work will aim for higher performance and "smart" functionalities. strategicrevenueinsights.comdataintelo.com

Phase Change Materials (PCMs): Investigating derivatives for thermal energy storage applications. A structural analog, 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), has shown significant potential as a solid-solid phase change material with remarkable supercooling behavior. mdpi.com Similar properties could be engineered into materials derived from 2-amino-2-methylpropan-1-ol for applications in thermal management of electronics and buildings. mdpi.com

Biomaterials: Synthesizing biocompatible and biodegradable polymers for use in medical devices and drug delivery systems. The amino alcohol structure is a common motif in biological molecules, suggesting potential for creating materials that can safely interact with biological systems.

Surfactants and Emulsifiers: Designing novel surfactants for use in personal care products, industrial formulations, and potentially enhanced oil recovery. Research will focus on creating molecules with superior performance and better environmental profiles. guidechem.com

Interdisciplinary Research Integrating this compound with Other Scientific Domains

The full potential of this compound will be realized through research that crosses traditional scientific boundaries, combining chemistry with environmental science, biotechnology, and medicine.

Promising interdisciplinary frontiers include: